Isocytosine

Description

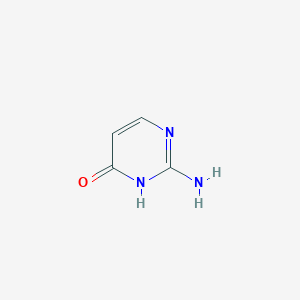

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCZBXHVTFVIFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148350 |

Source

|

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155831-92-8, 108-53-2 |

Source

|

| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Isocytosine: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocytosine (B10225), a structural isomer of the canonical nucleobase cytosine, presents a unique platform for advancements in synthetic biology, drug design, and the study of nucleic acid architecture. This technical guide provides a comprehensive overview of this compound's chemical structure, its physicochemical properties, and detailed experimental protocols for its synthesis and characterization. Particular emphasis is placed on its tautomeric nature and its role in forming non-natural base pairs, offering a valuable resource for researchers exploring expanded genetic systems and novel therapeutic agents.

Chemical Structure and Tautomerism

This compound, systematically named 2-aminouracil, is a pyrimidine (B1678525) base with the chemical formula C₄H₅N₃O.[1][2] Unlike cytosine, the exocyclic amine and carbonyl groups on the pyrimidine ring are interchanged. This seemingly subtle structural difference has profound implications for its base-pairing capabilities and overall chemical behavior.

One of the most critical aspects of this compound's chemistry is its existence in multiple tautomeric forms. In aqueous solution and in the solid state, this compound predominantly exists as a mixture of two keto tautomers: 2-amino-1H-pyrimidin-4(3H)-one and 2-amino-1H-pyrimidin-4(1H)-one.[3][4][5] The equilibrium between these tautomers is influenced by environmental factors such as solvent polarity and temperature.[4] X-ray crystallography studies have revealed that this compound crystallizes with two distinct tautomers present in a 1:1 ratio within the unit cell, hydrogen-bonded to each other in a manner analogous to the Watson-Crick base pair.[6]

Caption: Tautomeric equilibrium of this compound's major keto forms.

Physicochemical and Spectroscopic Properties

A thorough understanding of this compound's physicochemical properties is essential for its application in experimental settings. The following tables summarize key quantitative data for this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅N₃O | [1][7] |

| Molecular Weight | 111.10 g/mol | [1][7] |

| CAS Number | 108-53-2 | [1] |

| Melting Point | 275 °C | [1][8] |

| Density | 1.55 ± 0.1 g/cm³ (Predicted) | [8] |

| pKa | 9.59 ± 0.40 (Predicted) | [9] |

| Solubility | Soluble in acetic acid (50 mg/mL with heat), DMF, DMSO, and hot water. | [1][8][9] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Wavelength/Chemical Shift | Conditions | Reference(s) |

| UV-Vis Spectroscopy (λmax) | 225 nm, 273 nm | 0.1 N NaOH | [1] |

| 215 nm, 257 nm | 0.1 N HCl | [1] | |

| ¹H NMR | See reference for spectrum | H₂O | [10][11] |

| ¹³C NMR | See reference for spectrum | Water, pH 7.0 | [12] |

| IR Spectroscopy | See reference for spectrum | [13] |

Biological Role and Applications

This compound is not a naturally occurring nucleobase and, as such, is not a component of endogenous signaling pathways in biological systems.[14] Its primary significance lies in its utility as a tool in chemical biology and drug development.

The most prominent application of this compound is in the field of synthetic genetics, where it is paired with isoguanine (B23775) to create a non-natural base pair.[2][14] This "hachimoji" DNA and RNA, which contains eight different nucleotide building blocks, expands the genetic alphabet and opens up new possibilities for data storage and the creation of novel functional nucleic acids.[15] The this compound-isoguanine base pair forms three hydrogen bonds, similar to the guanine-cytosine pair, and has been shown to be recognized by DNA and RNA polymerases.[8]

Additionally, this compound and its derivatives have been investigated for their potential antiviral properties.[1] The unique hydrogen bonding pattern of this compound also makes it a valuable model compound for studying metal complex binding, proton transfer effects, and the fundamental forces that govern nucleic acid structure.[9]

Caption: Logical relationship of this compound in expanding the genetic alphabet.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the condensation of guanidine (B92328) with malic acid in the presence of a strong acid.[2] The following is a representative protocol.

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, slowly add guanidine hydrochloride and malic acid to concentrated sulfuric acid.

-

Condensation: Heat the mixture gently to initiate the reaction, which involves the in-situ formation of 3-oxopropanoic acid from malic acid, followed by condensation with guanidine.

-

Quenching and Neutralization: After the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base, such as ammonium hydroxide, until a precipitate forms.

-

Isolation and Purification: Collect the crude this compound by filtration. Purify the product by recrystallization from hot water or dilute acetic acid.

-

Drying and Characterization: Dry the purified this compound under vacuum. Characterize the final product using techniques such as NMR, IR, and melting point analysis to confirm its identity and purity.

Analytical Characterization

4.2.1. UV-Visible Spectroscopy

-

Protocol: Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH at a known concentration. Record the UV-Vis spectra from 200 to 400 nm using a spectrophotometer.

-

Expected Results: The absorption maxima (λmax) should be observed at approximately 215 nm and 257 nm in acidic solution, and 225 nm and 273 nm in basic solution.[1]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve a sample of this compound in a suitable deuterated solvent, such as D₂O or DMSO-d₆. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Expected Results: The spectra should show characteristic peaks corresponding to the protons and carbons of the pyrimidine ring and the exocyclic amino group. The exact chemical shifts will be dependent on the solvent and the tautomeric equilibrium.

4.2.3. X-ray Crystallography

-

Protocol: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from an aqueous solution. Collect diffraction data using a single-crystal X-ray diffractometer.

-

Expected Results: The crystal structure analysis will provide precise bond lengths, bond angles, and information on the packing and hydrogen bonding network in the solid state, confirming the presence of the two tautomeric forms.[6]

Conclusion

This compound is a molecule of significant interest in the fields of chemical biology and drug discovery. Its unique structural and chemical properties, particularly its ability to form a stable, non-natural base pair with isoguanine, have paved the way for the development of expanded genetic systems. This guide provides a foundational resource for researchers, offering a detailed overview of this compound's chemistry and practical protocols for its synthesis and characterization. Further exploration of this compound and its derivatives holds promise for the creation of novel diagnostics, therapeutics, and biomaterials.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Complex formation of this compound tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. This compound | C4H5N3O | CID 66950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 108-53-2 [m.chemicalbook.com]

- 9. This compound | 108-53-2 [chemicalbook.com]

- 10. This compound(108-53-2) 1H NMR spectrum [chemicalbook.com]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000630) [hmdb.ca]

- 12. Cytosine | C4H5N3O | CID 597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cytosine [webbook.nist.gov]

- 14. acs.org [acs.org]

- 15. This compound | CAS#:108-53-2 | Chemsrc [chemsrc.com]

Synthesis of Isocytosine from Guanidine and Malic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isocytosine (B10225), a pyrimidine (B1678525) base and an isomer of cytosine, from the readily available starting materials guanidine (B92328) and malic acid. This document details the chemical principles, experimental protocols, and relevant biological context of this compound, making it a valuable resource for professionals in chemical research and drug development.

Introduction

This compound, also known as 2-aminouracil, is a non-natural nucleobase that has garnered interest in the field of synthetic biology and drug design. It is notably used in conjunction with isoguanine (B23775) in the study of unnatural nucleic acid analogues and is a component of the expanded eight-letter genetic alphabet of hachimoji DNA and RNA[1][2]. Furthermore, derivatives of this compound, such as 5-(beta-D-ribofuranosyl)this compound, have demonstrated potential therapeutic applications, including activity against P815 leukemia in murine models[3].

The synthesis of this compound can be achieved through the condensation of guanidine with a three-carbon carbonyl compound. A historically significant and practical approach involves the reaction of guanidine with malic acid in a strongly acidic medium. In this one-pot synthesis, concentrated sulfuric acid serves as both a catalyst and a dehydrating agent, facilitating the in situ formation of a reactive dicarbonyl species from malic acid, which then undergoes cyclocondensation with guanidine to yield the target molecule.

Reaction Principle and Mechanism

The synthesis of this compound from guanidine and malic acid proceeds through a two-step process within a single reaction vessel.

Step 1: In situ generation of 3-oxopropanoic acid. Malic acid, in the presence of hot, concentrated sulfuric acid, undergoes a dehydration and decarbonylation reaction. This process generates 3-oxopropanoic acid (also known as formylacetic acid), a highly reactive β-aldehyde acid, which does not need to be isolated.

Step 2: Cyclocondensation. The in situ generated 3-oxopropanoic acid then reacts with guanidine. The guanidine molecule, with its two nucleophilic amino groups, attacks the carbonyl carbons of the 3-oxopropanoic acid. A subsequent series of condensation and dehydration steps leads to the formation of the stable pyrimidine ring of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from guanidine hydrochloride and malic acid as described in the cited literature.

| Parameter | Value | Reference |

| Reactants | ||

| Guanidine Hydrochloride | 24 g | [4] |

| Malic Acid | 24 g | [4] |

| 15% Fuming Sulfuric Acid | 100 cc | [4] |

| Product | ||

| This compound | - | |

| Melting Point | 276 °C | [4] |

| Calculated Elemental Analysis | ||

| Carbon | 43.22% | [4] |

| Hydrogen | 4.54% | [4] |

| Found Elemental Analysis | ||

| Carbon | 43.23% | [4] |

| Hydrogen | 4.70% | [4] |

Experimental Protocol

The following protocol is based on the method described by Caldwell and Kime for the synthesis of this compound[4].

Materials:

-

Guanidine hydrochloride

-

Malic acid, finely pulverized

-

15% Fuming sulfuric acid (Oleum)

-

Ice

-

Standard laboratory glassware for reactions under anhydrous conditions

-

Heating mantle or steam bath

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, carefully add 100 cc of 15% fuming sulfuric acid. The reaction should be performed in a well-ventilated fume hood due to the corrosive and hazardous nature of fuming sulfuric acid.

-

Addition of Guanidine Hydrochloride: Cool the fuming sulfuric acid in an ice bath. While maintaining the temperature below 5 °C, gradually add 24 g of guanidine hydrochloride with constant stirring.

-

Addition of Malic Acid: Once the guanidine hydrochloride has been added, add 24 g of finely pulverized malic acid to the mixture at once.

-

Reaction: Heat the reaction mixture on a steam bath with vigorous stirring. The reaction is complete when a sample of the reaction mixture, when diluted with water, no longer gives a precipitate.

-

Work-up: After the reaction is complete, pour the mixture over a sufficient amount of ice to ensure the solution remains cold.

-

Precipitation: Neutralize the acidic solution carefully with a suitable base (e.g., concentrated ammonium (B1175870) hydroxide) until this compound precipitates out of the solution. The exact pH for precipitation may need to be optimized.

-

Isolation and Purification: Collect the precipitated this compound by filtration. Wash the solid with cold water and then with ethanol. The crude product can be further purified by recrystallization from hot water.

-

Drying: Dry the purified this compound in a vacuum oven at an appropriate temperature.

Safety Precautions:

-

Fuming sulfuric acid is extremely corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

The reaction is exothermic and requires careful temperature control, especially during the addition of reagents.

-

Neutralization with a base is also highly exothermic and should be performed slowly with cooling.

Logical Workflow of this compound Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from guanidine and malic acid.

References

Isocytosine Tautomerism and Proton Transfer Effects: An In-depth Technical Guide

Abstract: Isocytosine (B10225), a structural isomer of the canonical nucleobase cytosine, serves as a vital model system in biophysical chemistry and a component in expanded genetic systems. Its ability to exist in multiple tautomeric forms, which readily interconvert through proton transfer, dictates its hydrogen-bonding patterns, molecular recognition properties, and potential for inducing mutations. This technical guide provides a comprehensive overview of the tautomeric landscape of this compound and the associated intra- and intermolecular proton transfer phenomena. We synthesize findings from experimental and computational studies, present quantitative data in structured tables, detail key experimental protocols, and illustrate the core processes through logical diagrams for researchers, scientists, and professionals in drug development.

Introduction to this compound and Tautomerism

This compound (2-aminouracil) is a pyrimidine (B1678525) base that can be considered a structural fragment of guanine.[1][2] Unlike the canonical bases which exhibit a strong preference for a single tautomeric form in physiological conditions, this compound is known to have at least two stable tautomers that can coexist in significant populations in both solution and solid states.[1][2] Tautomers are structural isomers of chemical compounds that readily interconvert. This process, known as tautomerization, commonly involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. For nucleobases like this compound, the primary types of tautomerism are keto-enol (a proton shifting from a nitrogen to an adjacent oxygen) and amino-imino (a proton shifting from an exocyclic amino group to a ring nitrogen).[3][4] Understanding these equilibria is critical as the tautomeric state of a nucleobase alters its hydrogen-bonding donor and acceptor pattern, thereby affecting base-pairing fidelity and the structure of nucleic acids.[2]

The Tautomeric Landscape of this compound

This compound can exist in several tautomeric forms, but theoretical and experimental studies have identified a few that are energetically low-lying and thus most relevant. The notation used herein, such as "x,y-I", indicates the atoms (N or O) to which the exchangeable hydrogen atoms are attached.[2]

The primary tautomers of this compound are:

-

Keto-amino forms: These are the most stable forms, where the oxygen at C4 is a carbonyl group and the exocyclic group at C2 is an amino group. The two major keto-amino tautomers are the 2,3-I (hydrogens on N3 and the amino group) and 1,2-I (hydrogens on N1 and the amino group) forms.[2]

-

Enol-amino form: The 2,4-I tautomer, where the oxygen at C4 is a hydroxyl group.[2]

-

Keto-imino form: The 1,3-I tautomer, where the exocyclic group at C2 is an imino group and a hydrogen has moved to the N1 position.[2]

Computational studies using Density Functional Theory (DFT) have confirmed that the 2,3-I and 1,2-I tautomers have the lowest energy, with the 2,3-I form being the most stable in the gas phase.[1][2] Other forms like 2,4-I and 1,3-I have relatively low energies, while tautomers involving protonation at C5 or C6 are significantly less stable.[1][2]

Proton Transfer Mechanisms

The interconversion between this compound tautomers occurs via proton transfer, which can be either an intramolecular or an intermolecular process.

Intramolecular Proton Transfer (Prototropy)

Intramolecular proton transfer, or prototropy, involves the shift of a proton between two sites within the same molecule.[5] In this compound, this involves a proton moving between the N1, N3, O4, and the exocyclic amino group atoms. These rearrangements are responsible for the direct conversion of one tautomer to another, for example, from the 2,3-I form to the 1,2-I form. While these processes are fundamental, they often face significant energy barriers, making intermolecular pathways competitive, especially in solution.

Intermolecular Proton Transfer

Intermolecular proton transfer is particularly significant for this compound in solution. The two most stable tautomers, 2,3-I and 1,2-I, are complementary in their hydrogen-bonding patterns.[2] This allows them to form a highly stable self-dimer linked by three intermolecular hydrogen bonds, analogous to the canonical guanine-cytosine base pair.[1][2] This dimerization has been observed in both solid-state crystals and in solution.[1][6] The formation of this dimer stabilizes both tautomers and is a key feature of this compound chemistry. In aqueous solution, solvent water molecules can also act as catalysts, facilitating proton transfer between solute molecules through a proton relay mechanism.[7]

Furthermore, upon UV irradiation, excited-state proton transfer (ESPT) can occur, leading to phototautomerism.[8] Studies on this compound paired with isoguanine (B23775) have shown that UV light can induce tautomeric conversions between the nucleobases, a process with implications for the photostability of genetic systems.[9][10]

References

- 1. mdpi.com [mdpi.com]

- 2. Tautomerism of Guanine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Keto-enol tautomerism | chemistry | Britannica [britannica.com]

- 5. mdpi.com [mdpi.com]

- 6. scite.ai [scite.ai]

- 7. Intermolecular proton transfer in microhydrated guanine-cytosine base pairs: a new mechanism for spontaneous mutation in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Excited-state proton transfer in the rare isoguanine-isocytosine base pair in water solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminouracil, also known as isocytosine (B10225), is a pyrimidine (B1678525) derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its structural similarity to the canonical nucleobases allows for its investigation as an antiviral, anticancer, and antimicrobial agent. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminouracil, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of 2-aminouracil are summarized below. These properties are essential for its handling, formulation, and application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅N₃O | [1][2] |

| Molecular Weight | 111.10 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | >300 °C (decomposes) | [3] |

| Solubility | Soluble in hot water, DMSO, and DMF. Slightly soluble in ethanol (B145695) and acetone. | [3] |

| pKa (predicted) | 9.59 ± 0.40 | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of 2-aminouracil are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.

Synthesis of 2-Aminouracil

A common and effective method for the synthesis of 2-aminouracil involves the condensation of guanidine (B92328) with an ester of formylacetic acid.[4]

Materials:

-

Ethyl formate (B1220265)

-

Ethyl acetate (B1210297)

-

Sodium methoxide (B1231860)

-

Guanidine nitrate

-

50% Sodium hydroxide (B78521) solution

-

Ice

Procedure:

-

To a mixture of 37 parts of ethyl formate and 45 parts of 86% ethyl acetate (containing approximately 14% ethyl alcohol), add 32.5 parts of powdered sodium methoxide over 20 minutes at 5-10 °C with stirring and cooling.

-

Stir the resulting thin paste for one hour at 10 °C and then allow it to stand at 25-30 °C for 18 hours.

-

To the resulting slurry, add 40 parts of guanidine nitrate, 25 parts of ice, and 30 parts of 50% sodium hydroxide.

-

Allow the mixture to stand for three hours with occasional stirring.

-

The sodium salt of this compound will precipitate. Cool the mixture to facilitate further precipitation.

-

Filter the precipitate, wash with cold water, and dry to obtain the sodium salt of 2-aminouracil.

-

Dissolve the sodium salt in water and acidify with a suitable acid (e.g., acetic acid) to precipitate 2-aminouracil.

-

Filter the precipitate, wash with cold water, and dry to yield the final product.

Determination of Solubility

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[4]

Materials:

-

2-Aminouracil

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Shaker or agitator at a controlled temperature

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of 2-aminouracil to a known volume of the solvent in a sealed container.

-

Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Carefully withdraw an aliquot of the supernatant.

-

Determine the concentration of 2-aminouracil in the aliquot using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The determined concentration represents the equilibrium solubility of 2-aminouracil in the tested solvent at the specified temperature.

Determination of pKa

The acid dissociation constant (pKa) can be determined using various methods, including UV-Vis spectrophotometry and potentiometric titration. The following is a general protocol using UV-Vis spectrophotometry.

Materials:

-

2-Aminouracil

-

Buffers of varying pH values

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Prepare a stock solution of 2-aminouracil in a suitable solvent (e.g., water).

-

Prepare a series of buffer solutions with a range of known pH values.

-

Add a small, constant volume of the 2-aminouracil stock solution to each buffer solution to create a series of test solutions with different pH values but the same total concentration of the analyte.

-

Measure the UV-Vis absorption spectrum of each test solution over a relevant wavelength range.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot the absorbance at the selected wavelength(s) against the pH.

-

The resulting titration curve will be sigmoidal. The pKa is the pH at the inflection point of the curve.

UV-Visible Spectroscopic Analysis

UV-Vis spectroscopy is a valuable tool for the qualitative and quantitative analysis of 2-aminouracil.

Materials:

-

2-Aminouracil

-

Spectroscopic grade solvent (e.g., water, ethanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of 2-aminouracil in the chosen solvent. The concentration should be such that the maximum absorbance falls within the linear range of the instrument (typically 0.2 - 1.0 AU).

-

Use the same solvent as a blank to zero the spectrophotometer.

-

Record the absorption spectrum of the 2-aminouracil solution over the desired wavelength range (e.g., 200-400 nm).

-

The resulting spectrum will show characteristic absorption maxima (λmax) which can be used for identification and quantification based on the Beer-Lambert law.

Physicochemical Characterization Workflow

The systematic characterization of a chemical compound like 2-aminouracil is a critical process in research and drug development. The following diagram illustrates a logical workflow for this process.

Conclusion

This technical guide provides a foundational understanding of the key physical and chemical properties of 2-aminouracil. The detailed experimental protocols and the logical workflow for its characterization offer a practical framework for researchers and scientists. A comprehensive grasp of these physicochemical parameters is indispensable for the rational design and development of novel 2-aminouracil-based compounds with potential therapeutic applications. Further investigation into its biological activities and metabolic pathways will continue to unveil its full potential in the field of drug discovery.

References

- 1. Construction of this compound Scaffolds via DNA-Compatible Biginelli-like Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physicochemical characterization: Significance and symbolism [wisdomlib.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US2362070A - Preparation of this compound - Google Patents [patents.google.com]

Isocytosine: A Technical Guide for Researchers

Abstract

Isocytosine (B10225), a structural isomer of cytosine, serves as a valuable tool in the fields of chemical biology and synthetic genetics. Its unique hydrogen bonding capabilities, forming a stable base pair with isoguanine (B23775), have made it a cornerstone in the development of expanded genetic alphabets and unnatural nucleic acid systems. This technical guide provides an in-depth overview of this compound, including its fundamental properties, detailed experimental protocols for its synthesis and analysis, and its applications in nucleic acid research.

Core Properties of this compound

This compound, also known as 2-amino-4-hydroxypyrimidine or 2-aminouracil, is a pyrimidine (B1678525) base. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference(s) |

| CAS Number | 108-53-2 | [1][2][3] |

| Molecular Formula | C₄H₅N₃O | [1] |

| Molecular Weight | 111.10 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 275 °C | |

| Solubility | Soluble in hot water, DMSO, DMF, and acetic acid. |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of a guanidine (B92328) salt with malic acid in the presence of fuming sulfuric acid[1].

Experimental Protocol: Synthesis from Guanidine Hydrochloride and Malic Acid

This protocol is adapted from the method described by Caldwell and Kime.

Materials:

-

Guanidine hydrochloride (24 g)

-

15% Fuming sulfuric acid (100 cc)

-

Malic acid, finely pulverized (24 g)

-

Ice

-

Ammonium (B1175870) hydroxide (B78521) solution

-

Deionized water

-

Filtration apparatus

-

Reaction vessel with vigorous stirring mechanism

-

Steam bath

Procedure:

-

In a well-stirred reaction vessel, gradually add 24 g of guanidine hydrochloride to 100 cc of 15% fuming sulfuric acid. Maintain the temperature below 5 °C during this addition, using an ice bath if necessary.

-

Once the guanidine hydrochloride is fully dissolved, add 24 g of finely pulverized malic acid to the mixture at once.

-

Heat the mixture on a steam bath with vigorous stirring. The reaction mixture will become thick and then liquefy as the reaction proceeds.

-

Continue heating and stirring until the evolution of carbon monoxide ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture over a sufficient amount of crushed ice to neutralize the excess sulfuric acid.

-

Neutralize the solution with a concentrated ammonium hydroxide solution until it is alkaline to litmus (B1172312) paper.

-

The this compound product will precipitate out of the solution.

-

Collect the precipitated this compound by filtration.

-

Wash the collected solid with cold deionized water.

-

The crude this compound can be further purified by recrystallization from hot water.

-

Dry the purified this compound in a desiccator. The expected melting point of the pure product is approximately 276 °C.

Analysis of this compound-Containing Oligonucleotides

The incorporation of this compound into oligonucleotides necessitates specialized analytical techniques to verify sequence integrity and assess biophysical properties.

Thermal Denaturation (Melting Temperature, Tm) Analysis

Thermal denaturation studies are crucial for determining the stability of duplex DNA or RNA containing this compound. The melting temperature (Tm) is the temperature at which 50% of the duplex nucleic acid has dissociated into single strands.

Experimental Protocol: UV Spectrophotometry-based Tm Determination

Materials:

-

Lyophilized oligonucleotides (one containing this compound and its complementary strand with isoguanine)

-

Melting Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA

-

Nuclease-free water

-

UV-Vis spectrophotometer with a temperature-controlled cell holder (Peltier)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Oligonucleotide Preparation:

-

Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

-

Determine the precise concentration by measuring the absorbance at 260 nm (A260) at room temperature and using the calculated molar extinction coefficient of the single-stranded oligonucleotides.

-

-

Duplex Annealing:

-

In a microcentrifuge tube, combine equimolar amounts of the this compound-containing oligonucleotide and its complementary strand in the melting buffer to a final duplex concentration of 1-2 µM.

-

Heat the solution to 95 °C for 5 minutes.

-

Allow the solution to cool slowly to room temperature over several hours to ensure proper annealing of the duplex.

-

-

Tm Measurement:

-

Transfer the annealed duplex solution to a quartz cuvette and place it in the temperature-controlled cell holder of the UV-Vis spectrophotometer.

-

Blank the spectrophotometer with the melting buffer.

-

Set the instrument to monitor the absorbance at 260 nm.

-

Program the temperature to ramp from a starting temperature (e.g., 20 °C) to a final temperature (e.g., 90 °C) at a rate of 0.5-1.0 °C per minute.

-

Record the absorbance at each temperature increment.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to generate a melting curve.

-

The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.

-

Enzymatic Incorporation of Isocytidine (B125971) Triphosphate

Primer extension assays are used to verify that DNA or RNA polymerases can selectively incorporate isocytidine triphosphate (iCTP) opposite an isoguanine template base.

Experimental Protocol: Primer Extension Assay

Materials:

-

5'-radiolabeled (e.g., ³²P) or fluorescently labeled DNA primer

-

DNA or RNA template containing an isoguanine base

-

Isocytidine triphosphate (iCTP) and canonical dNTPs (dATP, dGTP, dCTP, dTTP) or NTPs

-

DNA or RNA polymerase (e.g., Klenow fragment, Taq polymerase)

-

10x Polymerase buffer

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Gel electrophoresis apparatus and power supply

-

Phosphorimager or fluorescence scanner

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the labeled primer and the template DNA/RNA in 1x polymerase buffer.

-

Heat the mixture to 95 °C for 3 minutes and then cool to the appropriate annealing temperature for the primer-template duplex.

-

-

Extension Reaction:

-

To the annealed primer-template, add the desired concentration of iCTP and any necessary canonical dNTPs/NTPs.

-

Initiate the reaction by adding the DNA or RNA polymerase.

-

Incubate the reaction at the optimal temperature for the polymerase for a defined period (e.g., 10-30 minutes).

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding an equal volume of stop solution.

-

Denature the samples by heating at 95 °C for 5 minutes immediately before loading on the gel.

-

-

Gel Electrophoresis and Analysis:

-

Load the denatured samples onto a denaturing polyacrylamide gel.

-

Run the gel at a constant power until the loading dye has migrated to the desired position.

-

Visualize the gel using a phosphorimager (for radiolabeled primers) or a fluorescence scanner.

-

The presence of a band corresponding to the full-length extension product indicates successful incorporation of isocytidine.

-

This compound and Cellular Signaling

Currently, there is no scientific evidence to suggest that this compound plays a direct role as a signaling molecule in endogenous cellular signaling pathways. Its utility in biological research is primarily as a component of synthetic genetic polymers to study the principles of information storage and processing in systems with expanded genetic alphabets.

Conclusion

This compound is a powerful tool for researchers exploring the boundaries of synthetic biology and nucleic acid chemistry. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of this compound and its-containing oligonucleotides. As research in synthetic genetics continues to advance, the applications of this compound and other non-canonical nucleobases are expected to expand, opening new avenues for drug development and a deeper understanding of the fundamental principles of life.

References

An In-depth Technical Guide to the Solubility of Isocytosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isocytosine (B10225), a crucial parameter for its application in research, particularly in the fields of medicinal chemistry and the study of nucleic acid analogues. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Introduction to this compound

This compound, also known as 2-aminouracil, is a structural isomer of the naturally occurring pyrimidine (B1678525) base, cytosine.[1] It is of significant interest in the development of unnatural base pairs, such as the this compound-isoguanine pair, which has applications in the expansion of the genetic alphabet and the creation of novel nucleic acid-based materials and therapeutics.[1] Understanding the solubility of this compound in various solvents is fundamental for its synthesis, purification, formulation, and use in biochemical and cellular assays.

Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation. The following tables summarize the available quantitative solubility data for this compound in several common laboratory solvents. For comparative purposes, a table detailing the solubility of its isomer, cytosine, is also provided.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | ~31.82 mg/mL (286.41 mM) | Ultrasonic and warming to 60°C | MedchemExpress[2] |

| Dimethyl Sulfoxide (DMSO) | 11 mg/mL (99.0 mM) | Fresh, anhydrous DMSO recommended | Selleck Chemicals[3][4] |

| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | - | Cayman Chemical[5] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2 mg/mL | - | Cayman Chemical[5] |

| Acetic Acid | 50 mg/mL | With heat | Sigma-Aldrich[1] |

| Dimethylformamide (DMF) | ~0.5 mg/mL | - | Cayman Chemical[5] |

Note: The reported solubility of this compound in DMSO varies between suppliers, which may be attributed to differences in experimental conditions such as temperature, sonication, and the hydration state of the solvent.[2][4]

Table 2: Comparative Solubility of Cytosine

| Solvent | Solubility | Conditions | Source |

| Water | ~7.7 mg/mL (1 g / 130 mL) | Room Temperature | -[6] |

| 0.1 N Hydrochloric Acid | 50 mg/mL | - | -[6] |

| 0.5 M Hydrochloric Acid | 50 mg/mL | - | -[7] |

| Ethanol | Slightly Soluble | - | -[6] |

| Ether | Insoluble | - | -[6] |

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol outlines the key steps for measuring the solubility of this compound.

1. Materials and Reagents:

-

This compound (solid powder)

-

Selected solvents (e.g., water, PBS, DMSO, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, centrifugation is recommended.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. For accurate results, filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

UV-Vis Spectrophotometry: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of the standards and the filtered supernatant at the wavelength of maximum absorbance (λmax) for this compound (around 289 nm in aqueous solutions).[5] Construct a calibration curve and determine the concentration of this compound in the saturated solution.

-

HPLC: Develop a suitable HPLC method for this compound. Prepare a calibration curve from standard solutions of known concentrations. Inject the filtered supernatant onto the HPLC system and determine the concentration based on the peak area. HPLC is particularly useful as it can also detect any degradation of the compound.

-

3. Data Analysis: The solubility is reported as the mean concentration of the saturated solution from replicate experiments (typically n=3), expressed in units such as mg/mL or mM.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of this compound.

Caption: Workflow for equilibrium solubility determination of this compound.

Conclusion

This guide provides the most current and comprehensive information on the solubility of this compound. While quantitative data is available for key solvents like DMSO and aqueous buffers, further studies would be beneficial to establish a more complete solubility profile in a wider range of organic solvents and at different pH values. The provided experimental protocol offers a robust framework for researchers to perform their own solubility assessments, which is a critical step in advancing the use of this compound in drug discovery and biotechnology.

References

The Synthetic Nucleobase Isocytosine: A Technical Guide for Researchers

An In-depth Examination of a Non-Natural Pyrimidine (B1678525) Analogue for the Expansion of the Genetic Alphabet and Beyond

Introduction

Isocytosine (B10225), or 2-aminouracil, is a synthetic pyrimidine base and a structural isomer of the natural nucleobase cytosine. It is not found in naturally occurring biological systems and, as such, does not have established natural biological sources or biosynthetic pathways. However, its unique hydrogen bonding properties, particularly its ability to form a stable, Watson-Crick-like base pair with isoguanine (B23775), have made it a cornerstone of synthetic biology and nucleic acid chemistry. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and its application in the development of expanded genetic systems. It is intended for researchers, scientists, and drug development professionals working at the forefront of nucleic acid research.

Physicochemical and Thermodynamic Properties of this compound and its Unnatural Base Pair

This compound's utility in synthetic biology is largely due to its specific hydrogen-bonding pattern, which is complementary to isoguanine but orthogonal to the natural A-T and G-C base pairs. The this compound-isoguanine (iso-C:iso-G) pair forms three hydrogen bonds, similar to the G-C pair, which contributes to its significant thermodynamic stability.

| Property | Value/Description |

| Chemical Formula | C₄H₅N₃O |

| Molar Mass | 111.104 g/mol |

| IUPAC Name | 2-Amino-3H-pyrimidin-4-one |

| Synonyms | 2-Aminouracil, iso-C |

| Solubility | Soluble in acetic acid (50 mg/ml with heat), DMSO (slightly), and hot water.[1] |

| Thermodynamic Stability of iso-C:iso-G Base Pair | The stability of the iso-C:iso-G base pair within a DNA duplex is comparable to that of a natural guanine-cytosine (G-C) pair.[2] This high stability is a key factor in its successful incorporation into nucleic acids. The interaction energy of the this compound-isoguanine pair is slightly stronger than that of the guanine-cytosine pair.[3] |

| Tautomerism | This compound can exist in different tautomeric forms, which can influence its base-pairing properties. The formation of a hydrogen-bonded dimer between two tautomers of this compound has been confirmed by low-temperature NMR spectroscopy.[4] |

Synthesis and Incorporation of this compound into Oligonucleotides

The integration of this compound into functional nucleic acid molecules requires both the synthesis of the nucleobase and its subsequent conversion to a phosphoramidite (B1245037) derivative for use in automated solid-phase oligonucleotide synthesis.

Experimental Protocol 1: Synthesis of this compound

This protocol is based on the condensation of guanidine (B92328) with malic acid.[5]

Materials:

-

Guanidine hydrochloride

-

Malic acid

-

Concentrated sulfuric acid

-

Deionized water

-

Ice bath

-

Heating mantle or oil bath

-

Reaction flask and condenser

Procedure:

-

In a reaction flask, slowly add guanidine hydrochloride to chilled concentrated sulfuric acid in an ice bath with stirring.

-

Once the guanidine hydrochloride is dissolved, add malic acid to the solution.

-

Heat the reaction mixture. The malic acid will be decarbonylated in the concentrated sulfuric acid to form 3-oxopropanoic acid in situ.

-

The in situ generated 3-oxopropanoic acid will then condense with the guanidine.

-

After the reaction is complete, cool the mixture and carefully pour it over ice.

-

Neutralize the solution to precipitate the this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

The crude this compound can be further purified by recrystallization.

Experimental Protocol 2: Solid-Phase Synthesis of this compound-Containing Oligonucleotides

The incorporation of this compound into a growing oligonucleotide chain is achieved using a protected isocytidine (B125971) phosphoramidite monomer in an automated DNA synthesizer. The process follows the standard phosphoramidite synthesis cycle.

Materials:

-

Isocytidine phosphoramidite (with appropriate protecting groups on the exocyclic amine and the 5'-hydroxyl)

-

Standard DNA phosphoramidites (A, G, C, T)

-

Solid support (e.g., controlled pore glass) with the initial nucleoside attached

-

Anhydrous acetonitrile

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Automated DNA synthesizer

Procedure (One Synthesis Cycle):

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the terminal nucleoside on the solid support is removed by treatment with the deblocking solution.

-

Coupling: The isocytidine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion mutants.

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

-

The cycle is repeated with the next desired phosphoramidite until the full-length oligonucleotide is synthesized.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation in concentrated ammonium hydroxide.

-

Purification: The crude oligonucleotide containing this compound is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Automated phosphoramidite synthesis cycle for incorporating this compound.

Application in Expanding the Genetic Alphabet

The primary application of the iso-C:iso-G pair is to serve as a third, independent base pair in nucleic acids, thereby expanding the genetic alphabet from four to six letters (A, T, G, C, iso-C, iso-G). This has profound implications for various biotechnological applications.

Fidelity of Polymerase Incorporation

The successful use of an unnatural base pair relies on its efficient and faithful replication by DNA polymerases. Several studies have investigated the fidelity of various polymerases in incorporating isocytidine triphosphate (iso-CTP) opposite an isoguanine template and vice versa.

| DNA Polymerase | Fidelity/Efficiency |

| Klenow Fragment (exo-) | Can incorporate iso-G opposite iso-C in a template.[6] However, it can also incorporate iso-G opposite T, and in a template, iso-G can direct the incorporation of both iso-C and T.[6] |

| T7 RNA Polymerase | Incorporates iso-G opposite iso-C in a template.[6] In a template containing iso-G, it directs the incorporation of U.[6] |

| AMV Reverse Transcriptase | Capable of incorporating iso-G opposite iso-C in a template.[6] |

| General PCR Fidelity | The iso-G:5-methyl-isocytosine (a more stable derivative of this compound) base pair has been evaluated in PCR and showed approximately 96% fidelity.[2] The reduced selectivity is often attributed to the tautomerism of isoguanine, which can lead to mispairing with thymine.[2] |

Experimental Workflow: SELEX with an Expanded Genetic Alphabet

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a technique used to produce oligonucleotides of either single-stranded DNA or RNA that specifically bind to a target ligand. The incorporation of unnatural base pairs, such as iso-C:iso-G, into the starting library of oligonucleotides can expand the chemical diversity and potentially lead to aptamers with higher affinity and specificity.

Caption: Workflow for aptamer selection using an expanded genetic alphabet (ExSELEX).

Analysis and Characterization of this compound-Containing Oligonucleotides

The verification of the successful synthesis and purity of oligonucleotides containing this compound is crucial. Standard analytical techniques are employed, with some specific considerations.

Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized oligonucleotide, thereby verifying the incorporation of this compound.[7]

Experimental Considerations:

-

Ionization Method: Electrospray ionization (ESI) is commonly used for oligonucleotides.[7]

-

Instrumentation: High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) or Orbitrap instruments, are preferred for accurate mass determination.

-

Sample Preparation: The purified oligonucleotide is dissolved in a suitable solvent, often with additives like triethylamine (B128534) and hexafluoroisopropanol to improve ionization and reduce sodium adducts.

-

Data Analysis: The resulting mass spectrum will show a series of peaks corresponding to different charge states of the oligonucleotide. Deconvolution of this spectrum yields the molecular mass, which can be compared to the theoretical mass calculated for the this compound-containing sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of this compound-containing nucleic acids in solution. It can provide information on base pairing, duplex formation, and conformational dynamics.[8]

Experimental Considerations:

-

Sample Preparation: The purified oligonucleotide is dissolved in an appropriate buffer, and D₂O is often used as the solvent to avoid the large water signal.

-

Spectra: 1D and 2D NMR experiments (e.g., NOESY, TOCSY, HSQC) are performed to assign proton and carbon resonances and to identify through-space and through-bond connectivities.

-

Imino Proton Resonances: The observation of imino proton signals in 1D ¹H NMR spectra can confirm the formation of hydrogen bonds within the duplex. The imino protons of iG:C and G:iC base pairs have been observed, confirming stable duplex formation.[8]

-

Structural Refinement: The distance and dihedral angle restraints derived from NMR data can be used to calculate a high-resolution 3D structure of the oligonucleotide.

While this compound is not a product of nature, its chemical properties make it an invaluable tool for probing and expanding the principles of molecular biology. Its ability to form a stable and specific base pair with isoguanine has opened the door to the creation of semi-synthetic organisms with expanded genetic alphabets and the development of novel diagnostics and therapeutics. The methodologies for its synthesis, incorporation into nucleic acids, and subsequent analysis are well-established, providing a robust platform for further innovation in the field of synthetic biology. As research continues to push the boundaries of what is possible with nucleic acid engineering, this compound and other unnatural bases will undoubtedly play a central role in shaping the future of biotechnology and medicine.

References

- 1. Collection - Theoretical and Experimental Study of Isoguanine and this compound:â Base Pairing in an Expanded Genetic System - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 2. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 3. Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00070K [pubs.rsc.org]

- 4. Synthesis of Oligodeoxynucleotide Containing Pseudo‐Deoxycytidine and Its Triphosphate Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sg.idtdna.com [sg.idtdna.com]

- 7. DNA Aptamer Generation by Genetic Alphabet Expansion SELEX (ExSELEX) Using an Unnatural Base Pair System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytosine ribose flexibility in DNA: a combined NMR 13C spin relaxation and molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]

history and discovery of isocytosine

An In-depth Technical Guide to the History, Discovery, and Core Applications of Isocytosine (B10225) For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-aminouracil), a non-canonical pyrimidine (B1678525) base, stands as a cornerstone in the field of synthetic biology and medicinal chemistry. As an isomer of the natural nucleobase cytosine, its unique hydrogen bonding pattern allows it to form a stable, three-hydrogen-bond pair with isoguanine (B23775), orthogonal to the standard Watson-Crick pairs. This guide provides a comprehensive technical overview of this compound, detailing its conceptualization and discovery, established synthesis protocols, key physicochemical properties, and its application in the expansion of the genetic alphabet and as a scaffold for therapeutic agents. Quantitative data is presented in structured tables, and key experimental workflows are provided with detailed methodologies and visual diagrams to facilitate understanding and application in a research and development setting.

History and Discovery: Expanding the Genetic Alphabet

The theoretical foundation for this compound's role in molecular biology was laid in 1962 by Alexander Rich, who first proposed the possibility of an artificial base pair between isoguanine (isoG) and this compound (isoC).[1] This novel pairing, distinct from the A-T and G-C pairs, presented an opportunity to expand the genetic alphabet, a concept with profound implications for biology and biotechnology.[1]

The practical realization of this concept was achieved in 1989 by Steven Benner and his colleagues. They successfully developed methods for the chemical synthesis of this compound and isoguanine nucleosides and demonstrated their enzymatic incorporation into DNA and RNA oligonucleotides.[1] This seminal work confirmed that polymerases could recognize the isoG-isoC pair, paving the way for its use in various in vitro systems.[1][2]

Synthesis of this compound

The synthesis of this compound is well-established, with the most common laboratory-scale method involving the condensation of guanidine (B92328) with an in-situ generated C3 carbonyl compound derived from malic acid.[3]

Experimental Protocol: Synthesis from Guanidine and Malic Acid

This procedure outlines the synthesis of this compound via the reaction of guanidine with 3-oxopropanoic acid, which is formed in situ from the decarbonylation of malic acid.[3][4]

-

Reaction Setup: In a suitable reaction vessel, add 24 g of finely pulverized malic acid to a solution of 20 g of guanidine carbonate dissolved in 100 cc. of concentrated sulfuric acid. Maintain the temperature below 5°C during the addition.[4]

-

Reaction: Heat the mixture on a steam bath with vigorous stirring. The reaction will proceed with the evolution of carbon monoxide. Continue heating for an additional 30 minutes after the gas evolution has ceased.[4]

-

Isolation: Cool the reaction mixture to room temperature and pour it onto 300 g of ice.[4]

-

Neutralization: Add a paste of barium carbonate in slight excess to neutralize the sulfuric acid. Stir the mixture for several hours and let it stand overnight.[4]

-

Purification: Heat the mixture to 50°C and remove the precipitated barium sulfate (B86663) and excess barium carbonate by filtration. Evaporate the filtrate until crystallization begins.[4]

-

Crystallization: Cool the solution to induce further crystallization. Collect the this compound product by filtration.[4]

-

Recrystallization: Recrystallize the crude product from hot water to obtain pure this compound as white prisms. The reported melting point is 276°C.[4]

Caption: Workflow for the synthesis of this compound from malic acid and guanidine.

Physicochemical and Structural Properties

The utility of this compound is rooted in its distinct chemical and structural characteristics, particularly its tautomerism and ability to form specific hydrogen bonds.

Tautomerism

In solution, this compound exists as an equilibrium mixture of two primary keto tautomers, where the mobile proton resides on either the N1 or N3 nitrogen atom of the pyrimidine ring.[5] This tautomerism is crucial as it influences its base-pairing properties. The formation of a hydrogen-bonded dimer between the two tautomers has been observed in solution at low temperatures and in the solid state.[5][6]

Caption: The two major keto tautomers of this compound in equilibrium.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value(s) | Conditions / Notes |

|---|---|---|

| pKa | Not explicitly found in searches, but pH-dependent UV studies are well-documented.[7] | Determined by UV-Vis spectrophotometry by monitoring absorbance changes across a pH range.[8][9][10][11] |

| UV-Vis λmax | pH-dependent | The absorption spectrum shifts significantly with changes in pH due to protonation/deprotonation events.[7][12][13] |

| ¹H NMR (ppm) | 7.498, 5.970 | In D₂O, pH 7.4, 298K.[14] |

| ¹³C NMR (ppm) | 170.110, 162.107, 145.846, 97.818 | In D₂O, pH 7.4, 298K. |

Table 2: Thermodynamic Stability of Base Pairs

| Base Pair | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Notes |

|---|---|---|---|---|

| isoC / isoG | -1.5 to -2.0 (approx.) | -10 to -12 (approx.) | -25 to -30 (approx.) | Stability is comparable to or slightly greater than a natural G-C pair.[15][16] |

| G / C | -1.7 to -2.2 (approx.) | -10 to -14 (approx.) | -27 to -35 (approx.) | For comparison. Values are sequence-dependent. |

Note: Exact thermodynamic values are highly dependent on the oligonucleotide sequence context. The values presented are illustrative estimates based on qualitative comparisons found in the literature.

Table 3: Crystallographic Data for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| N1—C2 | 1.365 | |

| C2—N3 | 1.328 | |

| N3—C4 | 1.373 | |

| C4—C5 | 1.427 | |

| C5—C6 | 1.345 | |

| C6—N1 | 1.360 | |

| C2—N(amino) | 1.332 | |

| C4—O | 1.245 | |

| C6—N1—C2 | 122.9 | |

| N1—C2—N3 | 118.5 | |

| C2—N3—C4 | 120.2 | |

| N3—C4—C5 | 115.7 | |

| C4—C5—C6 | 121.2 |

| C5—C6—N1 | | 121.5 |

Note: These are ideal bond lengths and angles derived from high-resolution crystal structures and quantum-mechanical calculations. Actual values in a specific crystal structure may vary slightly.[17][18][19]

Key Applications and Experimental Protocols

PCR Amplification with an Unnatural Base Pair

The isoG-isoC pair enables the amplification of DNA containing a third base pair, a process often referred to as "six-letter DNA" PCR.

Experimental Protocol: PCR using the isoG-isoC System

-

Template and Primer Design: Design a DNA template containing one or more isoG bases. Design primers flanking the region to be amplified.

-

Reaction Mixture Preparation: In a 50 µL final volume, combine the following components:

-

10 µL of 5x PCR Buffer (e.g., 100 mM Tris-HCl pH 8.8, 50 mM KCl, 50 mM (NH₄)₂SO₄, 10 mM MgSO₄, 0.5% Triton X-100).

-

1 µL of 10 mM dNTP mix (dATP, dGTP, dCTP, dTTP).

-

1 µL of 1 mM d-isoCTP.

-

1 µL of 1 mM d-isoGTP (if the reverse strand is also being synthesized with the unnatural base).

-

1 µL of 10 µM Forward Primer.

-

1 µL of 10 µM Reverse Primer.

-

1-10 ng of DNA Template.

-

0.5 µL of a high-fidelity, exonuclease-proficient DNA polymerase (e.g., Deep Vent DNA Polymerase, 2 U/µL).[2]

-

Nuclease-free water to 50 µL.

-

-

Thermal Cycling: Use a thermal cycler with the following parameters:

-

Initial Denaturation: 95°C for 2 minutes.

-

30 Cycles:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (optimize based on primer Tₘ).

-

Extension: 72°C for 1 minute per kb of product.

-

-

Final Extension: 72°C for 5 minutes.

-

Hold: 4°C.

-

-

Analysis: Analyze the amplified product using agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates successful amplification. The fidelity of unnatural base pair incorporation can be assessed by DNA sequencing.[20][21]

Caption: A three-stage workflow for PCR incorporating the isoC-isoG unnatural base pair.

Metal Complex Interactions

This compound serves as a versatile ligand for metal ions, with coordination possible through its ring nitrogens and exocyclic oxygen and amino groups.[5] Studying these interactions helps elucidate the role of metals in nucleic acid structure and provides a basis for designing novel metallodrugs.

Experimental Protocol: Spectroscopic Study of Metal-Isocytosine Binding

-

Solution Preparation: Prepare a stock solution of this compound (e.g., 0.1 mM) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0). Prepare a concentrated stock solution of the metal complex (e.g., a Pt(II) or Pd(II) compound) in the same buffer.[5]

-

UV-Vis Titration:

-

Record the UV-Vis spectrum (e.g., 220-350 nm) of the this compound solution.

-

Make sequential additions of small aliquots of the concentrated metal complex solution to the this compound solution in the cuvette.

-

Record the spectrum after each addition, ensuring complete mixing and temperature equilibration.

-

-

Data Analysis:

-

Correct the absorbance data for dilution.

-

Plot the change in absorbance at a specific wavelength (where the change is maximal) against the molar ratio of [Metal]/[this compound].

-

Analyze the resulting binding isotherm using appropriate models (e.g., 1:1 or 1:2 binding) to determine the binding constant (Kₐ).

-

-

Structural Characterization: Grow crystals of the metal-isocytosine complex for X-ray diffraction analysis to determine the precise coordination geometry.[5][22]

Applications in Drug Development

The this compound scaffold is a valuable starting point for the design of nucleoside analogues with therapeutic potential. Modifications to the pyrimidine ring or the sugar moiety can yield compounds that function as antimetabolites, interfering with viral replication or cancer cell proliferation.[14] For example, 5,6-disubstituted this compound derivatives have been synthesized and evaluated for their cytotoxic and antiviral activities.[23] While cytosine analogues like Lamivudine and Emtricitabine are successful antiviral drugs, the isomeric this compound framework offers an alternative chemical space for the development of novel agents.[24][25]

References

- 1. search.library.berkeley.edu [search.library.berkeley.edu]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Investigating the Spectroscopy of the Gas Phase Guanine–Cytosine Pair: Keto versus Enol Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound as a hydrogen-bonding partner and as a ligand in metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00070K [pubs.rsc.org]

- 7. pH-dependent UV resonance Raman spectra of cytosine and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ishigirl.tripod.com [ishigirl.tripod.com]

- 9. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives [mdpi.com]

- 15. Collection - Theoretical and Experimental Study of Isoguanine and this compound:â Base Pairing in an Expanded Genetic System - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 16. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 17. journals.iucr.org [journals.iucr.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Highly specific unnatural base pair systems as a third base pair for PCR amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Cytosine deoxyribonucleoside anti-HIV analogues: a small chemical substitution allows relevant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Molecular Structure of Isocytosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocytosine (B10225), a non-canonical pyrimidine (B1678525) base, plays a crucial role in various biochemical and medicinal applications. Its structural isomerism, particularly its existence in different tautomeric forms, governs its hydrogen bonding patterns, base-pairing capabilities, and ultimately, its biological activity. Understanding the intricacies of this compound's molecular structure at a quantum level is paramount for the rational design of novel therapeutics and for elucidating its role in nucleic acid structures. This technical guide provides an in-depth analysis of the theoretical studies on the molecular structure of this compound, focusing on its tautomeric forms and the computational methodologies employed to investigate them.

Tautomerism of this compound

This compound primarily exists in several tautomeric forms, with the most stable being the keto and enol forms. Computational studies have been instrumental in determining the relative stabilities and geometric parameters of these tautomers. The principal tautomers of this compound are:

-

Amino-oxo (Keto) forms: These are characterized by a carbonyl group (C=O) at the C4 position. Two primary keto tautomers exist, differing in the position of a proton on the ring nitrogen atoms.

-

Amino-hydroxy (Enol) form: This tautomer features a hydroxyl group (O-H) at the C4 position.

-

Imino-oxo (Imino) form: This less stable tautomer contains an imino group (C=NH) at the C2 position.

The equilibrium between these tautomers is a key determinant of this compound's chemical and biological properties.

Caption: Tautomeric forms of this compound and their interconversion pathways.

Computational Methodologies

A variety of quantum chemical methods have been employed to study the molecular structure of this compound. These methods provide a detailed understanding of the electronic structure, geometry, and vibrational properties of the different tautomers.

Density Functional Theory (DFT)